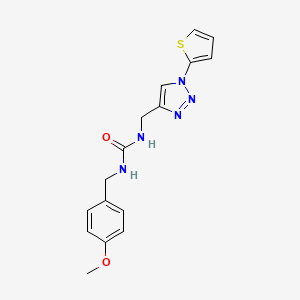

![molecular formula C19H14Cl2N4 B2690934 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-54-9](/img/structure/B2690934.png)

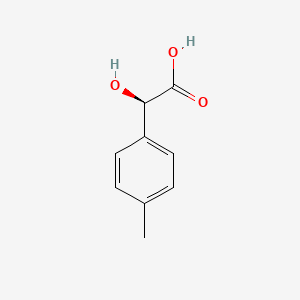

2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号 B2690934

CAS番号:

691868-54-9

分子量: 369.25

InChIキー: WREXONAOLZPMME-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a related compound with a yield of 71% as a yellow solid . The reaction conditions involved heating under reflux with specific reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring fused with a pyrazole ring . This structure is part of the larger class of pyridopyrimidines .科学的研究の応用

-

Pharmaceuticals

- Pyridopyrimidines are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

- The synthetic protocols to prepare these pyridopyrimidine derivatives have shown a therapeutic interest or have been approved for use as therapeutics .

- For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are both pyridopyrimidines .

-

Organic Synthesis

- Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

- Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- The acylation of pyrimidine with thiophenecarbonyl chloride in standard conditions afforded 5-methyl-4-methylidene-7-phenyl-2-(thiophen-2-yl)-4H-pyrimido[4,5-d][1,3]-oxazine as a byproduct .

-

Anticancer Therapies

- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines .

- Compounds were found to be most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

- Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

- At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b and 18b treated MCF7 cells .

-

Molecular Docking

- The molecular docking study confirmed promising binding affinities of compounds 14a and 17 against Bcl2 anti-apoptotic protein .

- At the protein level, compound 14b increased the activity of Caspase 8 and BAX (18.263 and 14.25 pg/ml) relative to Dox. (3.99 and 4.92 pg/ml, respectively), while the activity of Bcl2 was greatly decreased in 14a treated MCF7 (2.4 pg/ml) compared with Dox. (14.37 pg/ml) .

-

Antiparasitic and Antipsoriatic Therapies

-

Molecular Design and Synthesis

- The current study involves the design and synthesis of a newly synthesized pyrrolo [2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .

- The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4/c1-11-18(12-5-3-2-4-6-12)19(22)25-17(23-11)10-16(24-25)13-7-8-14(20)15(21)9-13/h2-10H,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREXONAOLZPMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclope...

1909293-75-9; 2307772-89-8

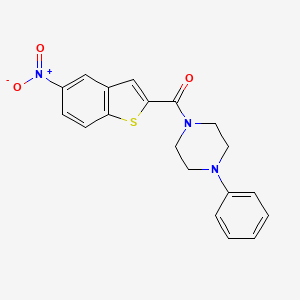

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)

![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2690858.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2690864.png)

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2690865.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)